molecular formula C9H9ClN2S B11575464 2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole

2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole

Cat. No.: B11575464
M. Wt: 212.70 g/mol
InChI Key: IUJHMOJEQDJOPP-UHFFFAOYSA-N
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Description

2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole is an organosulfur compound with a benzimidazole core structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole typically involves the reaction of benzimidazole with 2-chloroethyl sulfide. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and a base like potassium carbonate to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer. Its mechanism of action involves alkylation of DNA, leading to cell death.

    Industry: In industrial applications, it can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole involves its ability to alkylate biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s molecular targets include DNA and other nucleophilic biomolecules, and its pathways involve the formation of reactive intermediates that interact with these targets.

Comparison with Similar Compounds

2-[(2-chloroethyl)sulfanyl]-1H-benzimidazole can be compared with other similar compounds, such as:

    Bis(2-chloroethyl)sulfide:

    Nitrogen mustards: These compounds contain a chloroethylamine structure and are used in chemotherapy.

    Sulfur mustards: Similar to bis(2-chloroethyl)sulfide, these compounds have a sulfur atom bonded to two chloroethyl groups.

The uniqueness of this compound lies in its benzimidazole core, which imparts different chemical and biological properties compared to other alkylating agents.

Properties

IUPAC Name

2-(2-chloroethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJHMOJEQDJOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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